

# Application Notes and Protocols for OG 488, SE in Live-Cell Imaging

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## Compound of Interest

Compound Name: OG 488, SE

Cat. No.: B8198335

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## Introduction

Oregon Green™ 488 Carboxylic Acid, Succinimidyl Ester (**OG 488, SE**) is a high-performance, amine-reactive fluorescent dye widely utilized in live-cell imaging. As a fluorinated analog of fluorescein, **OG 488, SE** offers significant advantages, including enhanced photostability and reduced pH sensitivity within the physiological range, making it an exceptional tool for dynamic cellular studies.<sup>[1][2][3][4]</sup> Its succinimidyl ester moiety readily reacts with primary amines on proteins and other biomolecules to form stable covalent bonds, enabling precise and robust labeling for a variety of live-cell imaging applications.<sup>[5]</sup> These application notes provide detailed protocols for the use of **OG 488, SE** in live-cell imaging, with a focus on protein labeling, cell viability assessment, and tracking of dynamic cellular processes such as endocytosis.

## Quantitative Data Summary

A clear understanding of the photophysical properties of **OG 488, SE** is crucial for designing and executing successful live-cell imaging experiments. The following table summarizes the key quantitative data for this fluorophore.

Property	Value	Reference
Maximum Excitation Wavelength ( $\lambda_{ex}$ )	~496 nm	[6]
Maximum Emission Wavelength ( $\lambda_{em}$ )	~524 nm	[6]
Molar Extinction Coefficient ( $\epsilon$ )	~76,000 $\text{cm}^{-1}\text{M}^{-1}$	[7]
Fluorescence Quantum Yield ( $\Phi$ )	~0.91 $\pm$ 0.05	[1]
pKa	~4.6	[8][9]

## Key Applications and Protocols

### Labeling of Proteins for Live-Cell Imaging

**OG 488, SE** is an ideal candidate for covalently labeling purified proteins, such as antibodies or ligands, which can then be introduced into the cellular environment for tracking and analysis.

Materials:

- Purified protein (e.g., antibody, ligand) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
- **OG 488, SE**
- Anhydrous dimethyl sulfoxide (DMSO)
- Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
- Size-exclusion chromatography column (e.g., Sephadex G-25)
- Bovine Serum Albumin (BSA) for stabilization (optional)

Procedure:

- Protein Preparation:

- Ensure the protein solution is free of amine-containing buffers (e.g., Tris) and ammonium salts, as these will compete with the labeling reaction. If necessary, dialyze the protein against a suitable buffer like PBS.
- Adjust the protein concentration to 1-5 mg/mL for optimal labeling.
- Dye Preparation:
  - Prepare a stock solution of **OG 488, SE** in anhydrous DMSO at a concentration of 1-10 mg/mL. This solution should be prepared fresh and protected from light.
- Labeling Reaction:
  - Dissolve the protein in the reaction buffer.
  - Slowly add the desired molar excess of the **OG 488, SE** stock solution to the protein solution while gently stirring. A molar ratio of 5-15 moles of dye per mole of protein is a good starting point, but the optimal ratio should be determined empirically for each protein.
  - Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
- Purification:
  - Separate the **OG 488, SE**-labeled protein from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with a suitable storage buffer (e.g., PBS).
  - Collect the fractions containing the labeled protein, which will be the first colored fractions to elute.
- Characterization and Storage:
  - Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and 496 nm.
  - Store the labeled protein at 4°C for short-term use or at -20°C in aliquots for long-term storage. Adding a stabilizing protein like BSA to a final concentration of 1-10 mg/mL can prevent denaturation and aggregation.

## Live/Dead Cell Discrimination

The membrane-impermeant nature of **OG 488, SE** allows for its use in distinguishing between live and dead cells. In live cells with intact membranes, the dye has limited access to intracellular proteins and primarily labels cell surface proteins, resulting in dim fluorescence. In contrast, dead cells with compromised membranes allow the dye to readily enter the cytoplasm and react with the abundant intracellular proteins, leading to a significantly brighter fluorescent signal.<sup>[5][10][11]</sup>

### Materials:

- Cell suspension or adherent cells
- Phosphate-buffered saline (PBS) or other protein-free buffer
- **OG 488, SE** stock solution (1 mg/mL in DMSO)
- Fluorescence microscope with appropriate filter sets

### Procedure:

- Cell Preparation:
  - For adherent cells, grow them on coverslips or in imaging dishes. For suspension cells, wash and resuspend them in a protein-free buffer like PBS. It is critical to perform the staining in a protein-free medium to avoid the dye reacting with proteins in the buffer.<sup>[10]</sup>
- Staining:
  - Dilute the **OG 488, SE** stock solution in the protein-free buffer to a final concentration of 0.5-5 µg/mL. The optimal concentration may vary depending on the cell type and should be determined empirically.
  - Add the staining solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.
- Washing:

- Wash the cells 2-3 times with PBS or a complete cell culture medium to remove the unbound dye.
- Imaging:
  - Image the cells using a fluorescence microscope with a standard FITC/GFP filter set. Live cells will show dim green fluorescence, while dead cells will exhibit bright green fluorescence.

## Tracking Receptor-Mediated Endocytosis

Fluorescently labeling a ligand with **OG 488, SE** allows for the visualization and tracking of its binding to a cell surface receptor and subsequent internalization through endocytosis.

Materials:

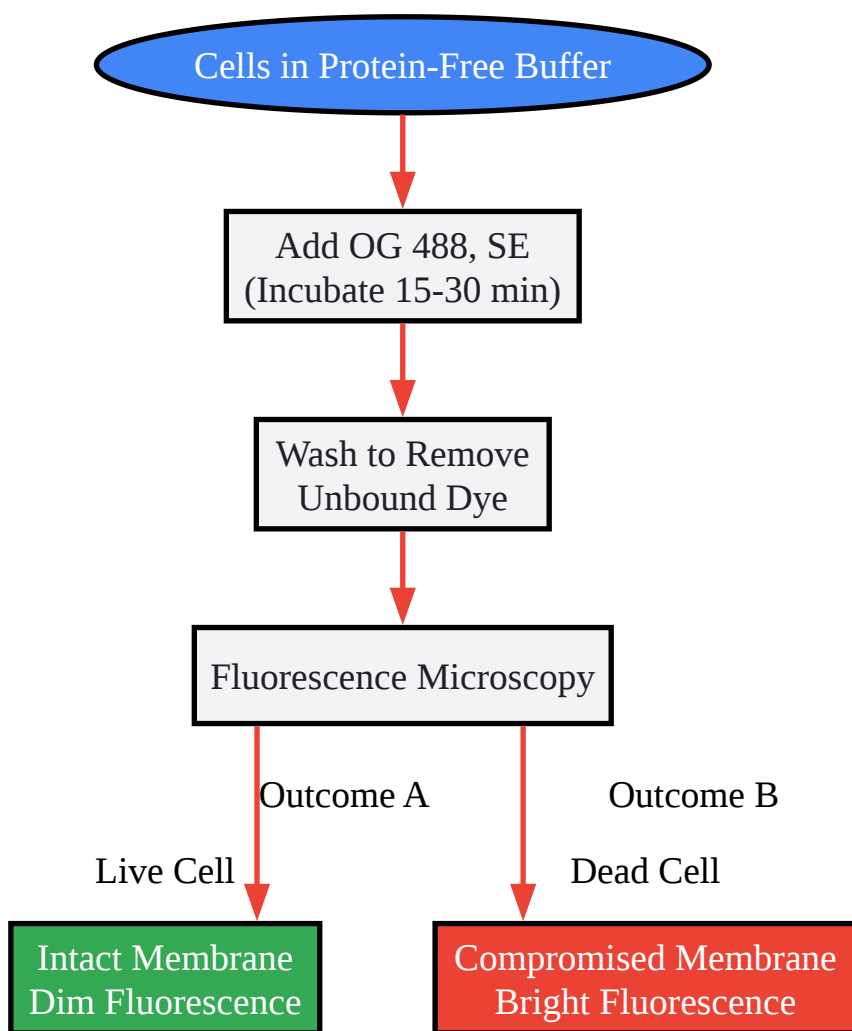
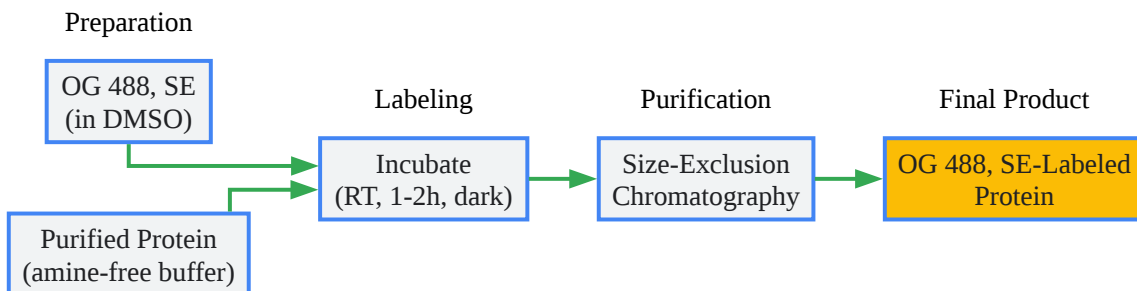
- **OG 488, SE**-labeled ligand (prepared as in Protocol 1)
- Live cells expressing the receptor of interest, cultured on imaging dishes
- Live-cell imaging medium (e.g., phenol red-free DMEM with HEPES)
- Confocal or widefield fluorescence microscope equipped with a temperature and CO<sub>2</sub>-controlled environmental chamber

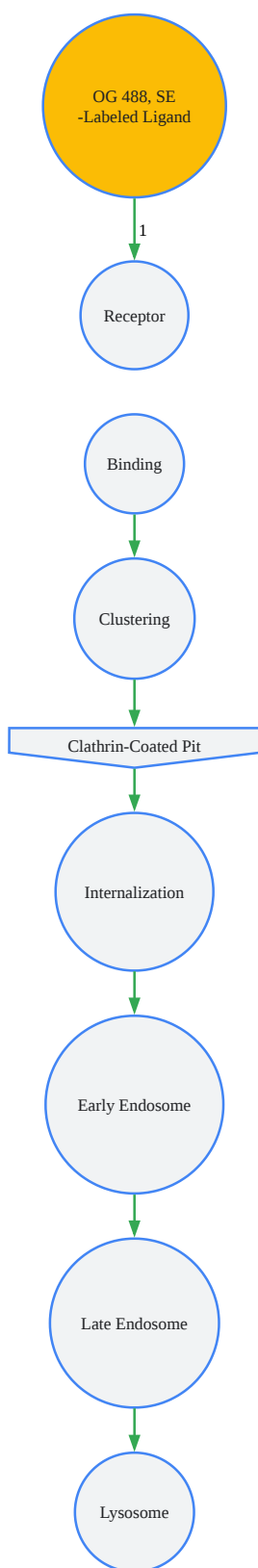
Procedure:

- Cell Culture:
  - Plate the cells on imaging dishes and allow them to adhere and grow to the desired confluency.
- Labeling and Stimulation:
  - Replace the culture medium with pre-warmed live-cell imaging medium.
  - Add the **OG 488, SE**-labeled ligand to the medium at a concentration known to induce receptor binding and internalization.

- Place the imaging dish on the microscope stage within the environmental chamber (37°C, 5% CO<sub>2</sub>).
- Live-Cell Imaging:
  - Acquire images at regular intervals (e.g., every 30-60 seconds) to capture the dynamic process of ligand binding, clustering on the cell surface, and internalization into endocytic vesicles.
  - Use the lowest possible excitation light intensity to minimize phototoxicity and photobleaching.
- Data Analysis:
  - Analyze the time-lapse image series to quantify the rate of endocytosis, track the movement of internalized vesicles, and observe their intracellular trafficking pathways.

## Visualizations





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